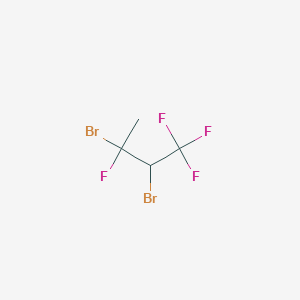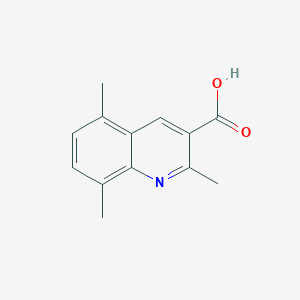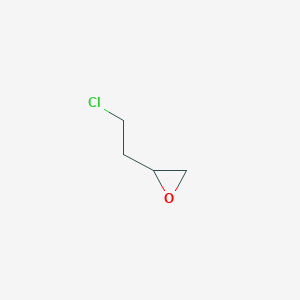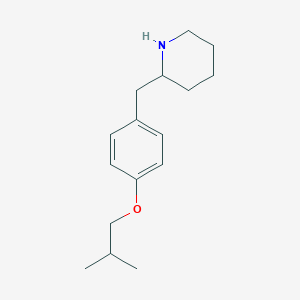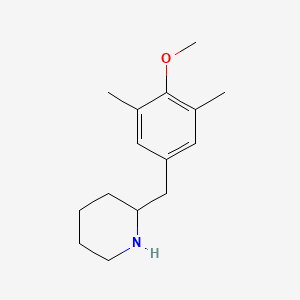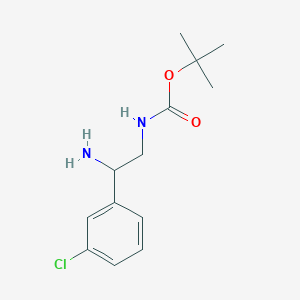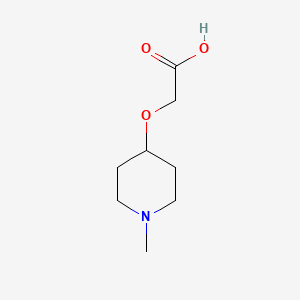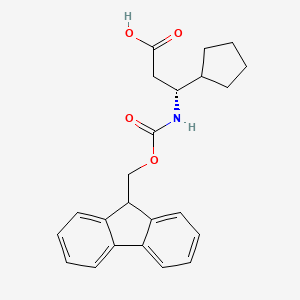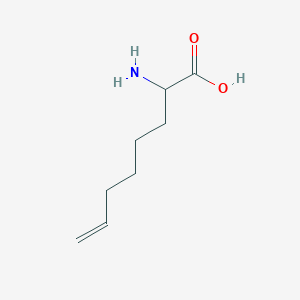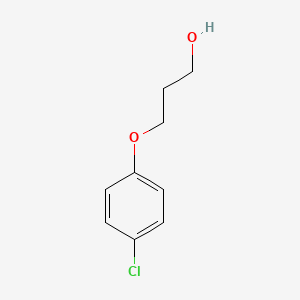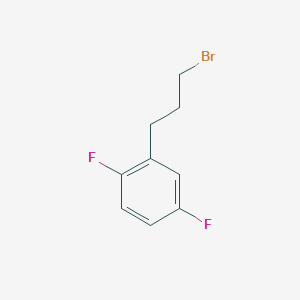
2-(3-Bromopropyl)-1,4-difluorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-(3-Bromopropyl)-1,4-difluorobenzene” is a brominated organic compound. It contains a benzene ring substituted with two fluorine atoms and a bromopropyl group .
Synthesis Analysis
The synthesis of such compounds often involves the use of alkyl halides in organic synthesis . For instance, the catalytic protodeboronation of alkyl boronic esters has been reported, which utilizes a radical approach . Another method involves the surface functionalization of hydroxyl-decorated frameworks using the Williamson synthesis reaction .Molecular Structure Analysis
The molecular structure of this compound can be inferred from its name. It contains a benzene ring, which is a cyclic structure of six carbon atoms with alternating single and double bonds. Two of the carbon atoms in the ring are substituted with fluorine atoms, and one carbon atom is connected to a three-carbon chain (propyl group) that carries a bromine atom .Chemical Reactions Analysis
The compound, being an alkyl halide, can participate in various types of reactions. For instance, it can undergo elimination reactions, forming a new C–C π bond and breaking two single bonds to carbon . It can also participate in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can vary depending on its purity and other factors. For instance, it is likely to be a liquid at room temperature . Its density and refractive index can also be determined .Mechanism of Action
The mechanism of action of this compound in chemical reactions can involve several steps. For example, in an elimination reaction, the compound can initially add a nucleophile to the aromatic ring, followed by the loss of a halide anion from the negatively charged intermediate . In a nucleophilic substitution reaction, the compound can undergo a two-step process involving initial addition of the nucleophile and then elimination .
Safety and Hazards
Future Directions
The compound “2-(3-Bromopropyl)-1,4-difluorobenzene” and similar brominated organic compounds have potential applications in various fields of chemistry. For instance, they can be used as building blocks in organic synthesis . Future research could focus on developing more efficient synthesis methods, exploring new reactions, and investigating potential applications .
properties
CAS RN |
1057678-45-1 |
|---|---|
Molecular Formula |
C9H9BrF2 |
Molecular Weight |
235.07 g/mol |
IUPAC Name |
2-(3-bromopropyl)-1,4-difluorobenzene |
InChI |
InChI=1S/C9H9BrF2/c10-5-1-2-7-6-8(11)3-4-9(7)12/h3-4,6H,1-2,5H2 |
InChI Key |
IMWOYTFDJCPRFT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)CCCBr)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[4-Hydroxy-3-(piperidin-1-ylmethyl)phenyl]ethan-1-one hydrochloride](/img/structure/B8271166.png)
